2-Amino-4-(trifluoromethyl)pyridine
Overview
Description
2-Amino-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H5F3N2 and its molecular weight is 162.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Drug Potential : Pyridine derivatives like 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines show promise as new antimicrobial drugs. Their antibacterial activity depends on their structure and their impact on bacterial lipopolysaccharide (Koszelewski et al., 2021).
Synthesis in Pharmacology : A practical synthesis of 4-amino-2-(trifluoromethyl)-nicotinic acid, a key compound in pharmacology, has been developed with a 50% overall yield (Li et al., 2010).
Synthesis of Aminopyrroles : The 2H-azirine ring expansion strategy is effective in synthesizing trifluoromethyl-substituted aminopyrroles, which can be further transformed into useful compounds (Khlebnikov et al., 2018).
Novel Synthetic Routes : A novel synthetic route has been established for synthesizing 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines from 3-cyano-4-trifluoromethyl-6-substituted-2(1H)pyridones (Narsaiah et al., 1994).
Reactions with Amines and Ammonia : Trifluoromethyl groups in 2-chloro(trifluoromethyl)pyridines activate nucleophilic displacement reactions with amines and ammonia (Dunn, 1999).
Amination of Pyridines : A general and efficient method has been developed for the 2-amination of pyridines and quinolines (Yin et al., 2007).
Toxicity and Industrial Safety : 5-Amino-2-(trifluoromethyl)pyridine has been found to be toxic to the human body, causing methemoglobinemia and toxic encephalopathy upon inhalation, thus requiring caution in industrial production (Tao et al., 2022).
Corrosion Inhibition : Pyridine derivatives, particularly ADP, effectively inhibit N80 steel corrosion in 15% HCl, showing high inhibition efficiency (Ansari et al., 2015).
Anticancer Potential : Novel pyridine derivatives bearing different heterocyclic rings have been synthesized and show potential as promising anticancer agents (Hafez & El-Gazzar, 2020).
Mechanism of Action
Target of Action
2-Amino-4-(trifluoromethyl)pyridine primarily targets the respiratory system . It is also involved in the synthesis of active pharmaceutical ingredients (APIs), such as naporafenib , a RAF inhibitor used in the treatment of RAF-driven cancers .
Mode of Action
The compound interacts with its targets through a process known as amination reactions . This interaction results in changes at the molecular level, which can lead to various physiological effects.
Biochemical Pathways
It is known to be involved in the synthesis ofpyridine-based ligands to stabilize hypervalent iodine , which is applied in a wide range of synthetic transformations.
Result of Action
It is known to be used in the treatment of raf-driven cancers through the synthesis of naporafenib .
Safety and Hazards
Future Directions
The major use of “2-Amino-4-(trifluoromethyl)pyridine” derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a biological material or organic compound for life science related research
Cellular Effects
It is known that it can be used in life science related research
Molecular Mechanism
It is known that it can be used in life science related research
Temporal Effects in Laboratory Settings
It is known that it can be used in life science related research
Dosage Effects in Animal Models
It is known that it can be used in life science related research
Metabolic Pathways
It is known that it can be used in life science related research
Transport and Distribution
It is known that it can be used in life science related research
Subcellular Localization
It is known that it can be used in life science related research
Properties
IUPAC Name |
4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-5(10)3-4/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGBXAQMUBGGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380861 | |
Record name | 2-Amino-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106447-97-6 | |
Record name | 2-Amino-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the hydrophilic ether in the synthesis of 2-amino-4-(trifluoromethyl)pyridine?
A1: The provided research papers [, ] highlight a novel method for synthesizing this compound. This method involves reacting a dihalo-substituted pyridine precursor (containing either chlorine or bromine atoms) with ammonia in the presence of a hydrophilic ether. While the exact role of the hydrophilic ether isn't fully elucidated in the abstracts, its presence is crucial for the reaction to proceed. It is likely that the hydrophilic ether acts as a solvent, facilitating the interaction between the reactants and potentially stabilizing the reaction intermediates. Further investigation is needed to fully understand the mechanistic role of the hydrophilic ether in this specific reaction.
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